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The electronics industry's shift towards lead-free soldering has spurred extensive research into

alternative solder alloys and their compatibility with various Printed Circuit Board (PCB) surface

finishes. Among the promising lead-free candidates, tin-zinc (Sn-Zn) alloys have garnered

attention due to their low melting point and favorable mechanical properties. However, the

performance of Sn-Zn solder joints is intrinsically linked to the underlying PCB surface finish.

This guide provides a comparative analysis of the solderability of tin-zinc alloys on three

prevalent surface finishes: Organic Solderability Preservative (OSP), Electroless Nickel

Immersion Gold (ENIG), and Immersion Silver (ImAg).

This analysis is based on a synthesis of available research data, primarily focusing on lead-free

solders, with specific inferences for tin-zinc alloys where direct data is limited.

Comparative Performance Data
Direct, comprehensive quantitative data for the solderability of tin-zinc alloys across OSP,

ENIG, and Immersion Silver in a single study is not readily available in the reviewed literature.

The following table summarizes typical performance characteristics based on studies of various

lead-free solders, including tin-zinc and tin-silver-copper (SAC) alloys, on these finishes.
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Performance Metric OSP ENIG
Immersion Silver
(ImAg)

Wetting Angle Moderate to High Low to Moderate Low to Moderate

Shear Strength Moderate High Moderate to High

Intermetallic

Compound (IMC)

Formation

Cu-Zn, Cu-Sn Ni-Sn, (Cu,Ni)-Sn Ag-Sn, Cu-Sn

Cost Low High Medium

Shelf Life Short (6 months) Long (12+ months)
Short to Medium (6-12

months)

In-Depth Analysis of Solderability on Each Surface
Finish
Organic Solderability Preservative (OSP)
OSP is a water-based organic coating that protects the copper surface from oxidation before

soldering. It is a cost-effective and environmentally friendly option.[1]

Wetting Performance: The solderability of Sn-Zn on OSP can be variable. While fresh OSP

coatings can provide good wetting, the performance can degrade after multiple reflow cycles

due to the thermal degradation of the organic layer.[2] Studies on other lead-free solders

have shown that OSP can be more difficult to wet compared to metallic finishes.

Shear Strength: Solder joints on OSP typically exhibit moderate shear strength. Research

comparing OSP and ENIG for Sn-Ag-Cu solders has shown that OSP finishes may result in

lower shear strength.[3]

IMC Formation: With Sn-Zn solder, the primary intermetallic compounds formed on an OSP-

coated copper pad are typically Cu-Zn and Cu-Sn based, such as γ-Cu5Zn8 and ε-Cu6Sn5.

The growth of these IMCs is a critical factor in the long-term reliability of the solder joint.

Electroless Nickel Immersion Gold (ENIG)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://jlcpcb.com/blog/choosing-the-right-surface-finish-for-your-pcb
https://fctsolder.com/wp-content/uploads/2019/09/2019-SMTAI-The-Effects-of-Surface-Finish-on-Solder-Paste-Performance-the-Sequel.pdf
https://www.researchgate.net/publication/251520462_Effects_of_surface_finishes_and_loading_speeds_on_shear_strength_of_Sn-30Ag-05Cu_solder_joints
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8454451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ENIG is a double-layer metallic coating, with a layer of gold over a layer of nickel on the copper

pad. The gold layer protects the nickel from oxidation and provides excellent solderability, while

the nickel layer acts as a diffusion barrier.[1]

Wetting Performance: ENIG generally provides excellent wettability for lead-free solders.[4]

The gold layer dissolves quickly into the molten solder, exposing a fresh, solderable nickel

surface.

Shear Strength: Solder joints on ENIG typically exhibit high shear strength.[3] The formation

of a uniform Ni-Sn IMC layer contributes to a robust metallurgical bond. Studies on SAC

alloys have shown higher shear strength on ENIG compared to OSP.[3]

IMC Formation: The primary IMCs formed with tin-based solders on ENIG are Ni-Sn

compounds, such as Ni3Sn4.[5] The presence of nickel from the ENIG finish can influence

the growth rate and morphology of the IMC layer.

Immersion Silver (ImAg)
Immersion Silver is a metallic finish applied directly to the copper pad. It offers good

solderability and a planar surface, making it suitable for fine-pitch components.[1]

Wetting Performance: Immersion silver generally provides good wetting for lead-free solders.

[4] However, it can be susceptible to tarnishing when exposed to air and heat, which can

degrade solderability.[2]

Shear Strength: Solder joints on Immersion Silver typically exhibit moderate to high shear

strength. The performance is often comparable to or slightly better than OSP but can be

lower than ENIG depending on process conditions.

IMC Formation: When soldering with tin-based alloys on Immersion Silver, the silver layer

dissolves into the solder, and the primary IMCs formed at the interface are Cu-Sn based,

similar to OSP. Ag-Sn intermetallics, such as Ag3Sn, may also form within the solder joint.

Experimental Protocols
The following are generalized experimental protocols for evaluating the solderability of tin-zinc
alloys on different PCB surface finishes, based on common methodologies found in the
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literature.

Wetting Balance Test
This test quantitatively measures the wetting forces between molten solder and the PCB finish

as a function of time.

Sample Preparation: Test coupons of the PCB with the desired surface finish (OSP, ENIG,

ImAg) are prepared. The coupons are typically cleaned to remove any contaminants.

Flux Application: A controlled amount of a suitable flux is applied to the surface of the test

coupon.

Solder Bath: A solder pot is maintained at a specific temperature above the liquidus

temperature of the Sn-Zn alloy.

Immersion: The test coupon is immersed into the molten solder at a controlled speed and to

a specific depth.

Data Acquisition: A transducer measures the forces acting on the coupon over time. The

resulting data is plotted as a wetting curve, from which parameters like wetting time and

maximum wetting force are extracted.[6]

Shear Strength Test
This test determines the mechanical strength of the solder joint.

Component Assembly: Standard components (e.g., chip resistors) are soldered onto the

PCB test boards with the different surface finishes using the Sn-Zn solder paste. The

soldering is performed using a controlled reflow profile.

Shear Tool Alignment: The test board is secured, and a shear tool is aligned with the side of

the soldered component.

Shear Test: The shear tool applies a force parallel to the PCB surface at a constant speed

until the component is sheared off.
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Data Recording: The force required to shear the component is recorded. Multiple joints are

tested to obtain statistically relevant data.

Intermetallic Compound (IMC) Analysis
This analysis characterizes the microstructure of the solder joint interface.

Cross-Sectioning: The soldered joints are cross-sectioned using metallographic techniques.

Polishing: The cross-sectioned samples are ground and polished to a mirror finish.

Etching: The polished samples may be etched to reveal the microstructure.

Microscopy: The cross-sections are examined using a Scanning Electron Microscope (SEM)

to observe the morphology and thickness of the IMC layer.

Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) is used to determine

the elemental composition of the IMCs.

Visualizations
Experimental Workflow for Solderability Evaluation
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Caption: Experimental workflow for evaluating Sn-Zn solderability.
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Logical Comparison of Solderability Performance
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Caption: Logical comparison of Sn-Zn solderability on different finishes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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